Salacinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Salacinol is a naturally occurring compound found in various plants, most notably in Salacia reticulata, a plant native to Sri Lanka and India with a long history of use in traditional medicine for diabetes []. Scientific research has focused on Salacinol's potential as an antidiabetic agent due to its ability to inhibit the enzyme alpha-glucosidase [].

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars like glucose. By inhibiting alpha-glucosidase, Salacinol may help regulate blood sugar levels by preventing a rapid rise in glucose after meals []. In vitro and animal studies have shown promising results, with Salacinol demonstrating the ability to significantly reduce postprandial (after-meal) blood sugar levels [, ].

Salacinol is a naturally occurring compound primarily isolated from the roots of Salacia reticulata, a plant used in traditional Ayurvedic medicine for its antidiabetic properties. It belongs to a unique class of compounds known as thiosugar sulfoniums, characterized by their spiro-like configuration. The molecular structure of salacinol includes a sulfonium cation and a sulfate anion, which contribute to its biological activity as a potent inhibitor of alpha-glucosidases, enzymes that play a crucial role in carbohydrate metabolism .

Salacinol's primary mechanism of action is believed to be through alpha-glucosidase inhibition []. This enzyme breaks down complex carbohydrates in the gut, leading to a rise in blood sugar levels. By inhibiting alpha-glucosidase, Salacinol may help regulate blood sugar by slowing down carbohydrate digestion and absorption [].

The chemical behavior of salacinol is notable for its ability to undergo various reactions that elucidate its structure and functional properties. Key reactions include:

- Alkaline Degradation: Salacinol can be treated with sodium methoxide, resulting in the formation of 1-deoxy-4-thio-D-arabinofuranose, which assists in determining its stereochemistry .

- Synthesis Pathways: Salacinol can be synthesized through coupling reactions involving 1,4-epithio-D-arabinitol and cyclic sulfates derived from sugars . These synthetic routes highlight the compound's structural complexity and potential for modification.

Salacinol exhibits significant biological activity, particularly as an alpha-glucosidase inhibitor. Its potency surpasses that of commercial inhibitors like acarbose. The compound effectively lowers serum glucose levels in animal models following maltose and sucrose administration. This action is attributed to its capacity to inhibit enzymes such as maltase and sucrase, thus delaying carbohydrate absorption and managing postprandial blood glucose levels .

Several synthesis methods have been developed for salacinol, reflecting its complexity:

- Natural Extraction: Salacinol is traditionally extracted from Salacia reticulata using bioassay-guided separation techniques. This involves solvent extraction followed by chromatographic methods to isolate active fractions .

- Chemical Synthesis: Synthetic approaches include:

These methods underscore the compound's significance in drug development and pharmacological research.

Salacinol's primary application lies in its potential as an antidiabetic agent. Its inhibition of alpha-glucosidases positions it as a candidate for managing type 2 diabetes. Additionally, ongoing research explores its use in functional foods and dietary supplements aimed at glucose regulation. The compound's unique structure also invites exploration into novel therapeutic agents targeting metabolic disorders .

Interaction studies have focused on salacinol's mechanism of action concerning alpha-glucosidases. Research indicates that salacinol selectively inhibits these enzymes, leading to reduced glucose absorption in the intestines. This selective inhibition is crucial for developing targeted therapies with fewer side effects compared to broader-spectrum glucosidase inhibitors .

Salacinol shares structural and functional similarities with several other thiosugar sulfonium compounds, which also exhibit alpha-glucosidase inhibitory activities. Here are notable examples:

| Compound | Source | Inhibitory Activity | Unique Features |

|---|---|---|---|

| Kotalanol | Salacia species | Potent | Similar spiro-like structure |

| Neosalacinol | Salacia species | Moderate | Structural analog with slight variations |

| Ponkoranol | Salacia species | Moderate | Contains additional hydroxyl groups |

| Salaprinol | Synthetic analogs | Variable | Explored for structural modifications |

Salacinol is distinguished by its exceptional potency and unique stereochemistry, making it a focal point in research aimed at developing new antidiabetic drugs .

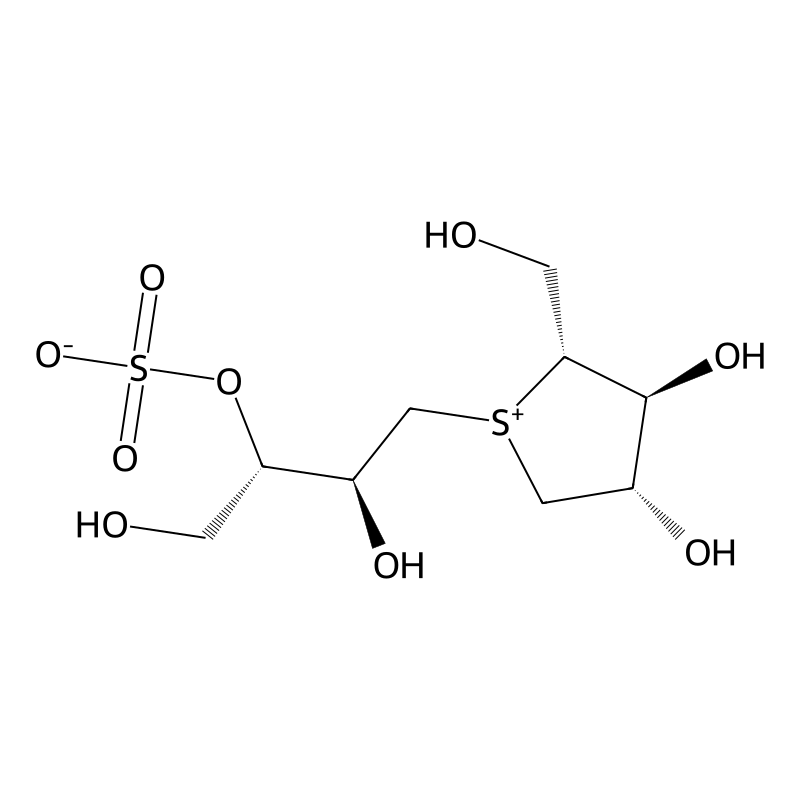

Salacinol represents a remarkable structural paradigm in natural product chemistry, featuring an unprecedented zwitterionic sulfonium-sulfate inner salt architecture [1] [2]. The compound exhibits a unique spiro-like configuration comprising two distinct ionic components: a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation linked to a 1'-deoxy-D-erythrosyl-3'-sulfate anion [2]. This architectural arrangement creates an intramolecular salt bridge that distinguishes salacinol from conventional glycosidase inhibitors.

The sulfonium center in salacinol possesses an intrinsically positive charge due to the three-coordinate sulfur atom bearing organic substituents [1]. This sulfonium moiety is stabilized through the sulfate counterion, which creates an electronically balanced system. The zwitterionic nature of the molecule is fundamental to its biological activity and represents a novel mechanism for carbohydrate mimicry [3]. The positive charge delocalization over the sulfonium center mimics the oxocarbenium ion-like transition state formed during glycosidic bond hydrolysis, providing the molecular basis for its potent α-glucosidase inhibitory activity [1].

Unlike conventional thiosugars that exist as neutral molecules, salacinol's zwitterionic architecture creates a permanent charge separation that enhances its binding affinity to enzyme active sites . The sulfonium-sulfate interaction provides structural rigidity while maintaining sufficient conformational flexibility for optimal enzyme recognition [5]. This unique electronic arrangement has inspired the development of synthetic analogues and represents a new class of biomimetic inhibitors [6].

Stereochemical Configuration Elucidation

The absolute stereochemical configuration of salacinol has been unambiguously established through comprehensive physicochemical analysis and X-ray crystallographic studies [2]. The sulfonium center adopts the S configuration, while the polyhydroxylated side chain maintains specific stereochemical relationships that are critical for biological activity [2] [7].

The thiosugar core of salacinol exhibits a 1,4-anhydro-4-thio-D-arabinitol framework with defined stereochemistry at each chiral center [1] [2]. Chemical degradation studies using alkaline conditions confirmed the arabinofuranose configuration through the formation of 1-deoxy-4-thio-D-arabinofuranose, which was compared with synthetic standards derived from D-xylose [2]. The side chain adopts a specific spatial arrangement with the 2'S and 3'S configurations being essential for optimal enzyme binding [7].

Structure-activity relationship studies have demonstrated that alterations in the stereochemical configuration significantly impact biological activity [7] [8]. The 2'S-hydroxyl and 3'S-sulfate ester configurations are particularly critical, as evidenced by comparative studies with stereoisomeric analogues [8]. The stereochemical precision required for activity underscores the importance of the three-dimensional molecular architecture in enzyme recognition and binding.

The configurational assignments were further validated through comparative NMR spectroscopic analysis with related compounds and synthetic analogues [5] [6]. Nuclear Overhauser effect spectroscopy (NOESY) experiments provided crucial through-space correlations that confirmed the relative stereochemical relationships between adjacent chiral centers [9] [10].

X-ray Crystallographic Analysis

X-ray crystallographic analysis of salacinol and related compounds has provided definitive structural confirmation and revealed important insights into the solid-state organization of these zwitterionic molecules [2] [10]. While specific crystallographic parameters for salacinol itself are limited in the available literature, detailed studies on related analogues such as salaprinol and epi-salaprinol provide valuable structural insights [10].

Salaprinol crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 6.8882(4) Å, b = 9.6565(7) Å, and c = 18.1174(4) Å [10]. The crystal structure confirms the S configuration at both the sulfonium center and the C-2' position of the side chain. The crystal packing reveals that unlike salacinol's intramolecular salt formation, salaprinol forms intermolecular salt bridges between sulfonium cations and sulfate anions in the solid state [10].

The crystallographic analysis demonstrates that the molecules adopt extended conformations that maximize intermolecular hydrogen bonding interactions [10]. The sulfate groups participate in extensive hydrogen bonding networks with hydroxyl groups from adjacent molecules, creating a three-dimensional supramolecular architecture. These interactions contribute to the thermal stability and crystalline properties of the compounds.

The electron density maps obtained from X-ray diffraction data reveal well-defined atomic positions with minimal disorder, confirming the structural assignments made through spectroscopic methods [10]. The bond lengths and angles within the sulfonium center are consistent with theoretical predictions for three-coordinate sulfur atoms, providing validation for the proposed electronic structure.

Comparative NMR Spectral Profiling

Nuclear magnetic resonance spectroscopy has been instrumental in characterizing the structural features of salacinol and establishing definitive spectral signatures for this unique compound class [9] [10] [11]. The ¹H NMR spectrum of salacinol exhibits characteristic downfield shifts for protons adjacent to the sulfonium center, reflecting the electron-withdrawing effect of the positively charged sulfur atom [9] [10].

The ¹H NMR data for salacinol in CD₃OD shows distinctive chemical shifts for the α-protons to the sulfonium center [9] [10]. The H-1a and H-1b protons appear at δ 3.85 and 3.88 ppm respectively, while the H-4 proton resonates at δ 4.04 ppm. These downfield positions are characteristic of the deshielding effect caused by the sulfonium ion formation [9] [10]. Comparative analysis with related compounds reveals subtle but significant differences in chemical shifts that reflect stereochemical variations [10].

The ¹³C NMR spectrum provides crucial structural information, with the carbon atoms adjacent to the sulfonium center showing characteristic downfield shifts [6] [10]. The C-1 carbon appears at δ 51.7 ppm, while the C-4 carbon resonates at δ 73.7 ppm, significantly downfield compared to corresponding carbons in neutral thiosugars [6]. The side chain carbons exhibit chemical shifts consistent with the polyhydroxylated structure, with C-1' at δ 51.3 ppm and C-2' at δ 67.4 ppm [10].

Two-dimensional NMR techniques, including COSY and HSQC experiments, have been essential for complete spectral assignment and confirmation of connectivity patterns [5] [11]. These experiments establish the through-bond correlations that define the molecular framework and provide unambiguous assignment of overlapping signals in complex spectral regions.

Tautomeric Forms and pH-Dependent Behavior

The structural behavior of salacinol under varying pH conditions represents an important aspect of its physicochemical characterization, although detailed studies on pH-dependent tautomerism are limited in the current literature [8] [12]. The sulfonium-sulfate inner salt structure suggests potential for pH-sensitive structural variations, particularly involving the sulfate ester functionality.

The zwitterionic nature of salacinol creates an inherently stable ionic structure that is less susceptible to protonation-deprotonation equilibria compared to conventional organic acids or bases [1] . However, the presence of multiple hydroxyl groups provides potential sites for pH-dependent structural modifications. Under strongly alkaline conditions, chemical degradation studies have demonstrated that the compound undergoes specific bond cleavage reactions [2].

Alkaline degradation of salacinol yields 1-deoxy-4-thio-D-arabinofuranose, indicating that the sulfonium-carbon bonds are susceptible to nucleophilic attack under basic conditions [2]. This reactivity pattern suggests that while the compound maintains structural integrity under physiological pH conditions, extreme pH environments can induce chemical transformations that affect the molecular architecture.

The sulfate ester moiety represents another potential site for pH-dependent behavior [8]. Under acidic conditions, ester hydrolysis could theoretically occur, leading to the formation of desulfated analogues. Indeed, naturally occurring desulfated variants such as neosalacinol have been isolated from plant sources, suggesting that such transformations may occur under specific conditions [13].

The stability of the sulfonium center across different pH ranges is supported by the compound's biological activity profile, which demonstrates consistent enzyme inhibitory properties under physiological conditions [14] [15]. This stability is crucial for the compound's potential therapeutic applications and distinguishes it from more labile ionic structures that might undergo rapid equilibration in biological systems.

| Parameter | Salacinol | Salaprinol | epi-Salaprinol |

|---|---|---|---|

| Crystal System | Not specified | Orthorhombic | Monoclinic |

| Space Group | Not specified | P2₁2₁2₁ | P2₁ |

| Unit Cell a (Å) | Not specified | 6.8882(4) | 8.9887(14) |

| Unit Cell b (Å) | Not specified | 9.6565(7) | 6.9476(10) |

| Unit Cell c (Å) | Not specified | 18.1174(4) | 9.9149(13) |

| Unit Cell Volume (ų) | Not specified | 1205.10(14) | 618.96(15) |

| Z (molecules per unit cell) | Not specified | 4 | 2 |

| Density (g/cm³) | Not specified | 1.677 | 1.633 |

| Position | Salacinol (δ ppm) | Salaprinol (δ ppm) | epi-Salaprinol (δ ppm) |

|---|---|---|---|

| H-1a | 3.85 (dd, J=12.4, 3.5) | 3.84 (dd, J=12.6, 3.4) | 3.81 (dd, J=12.6, 2.0) |

| H-1b | 3.88 (dd, J=12.4, 2.0) | 3.86 (dd, J=12.6, 2.2) | 3.86 (dd, J=12.6, 3.4) |

| H-4 | 4.04 (dd-like) | 4.02 (br dd like, J=ca. 11.2, 5.4) | 4.09 (br dd-like, J=ca. 8.6, 5.8) |

| Carbon | Salacinol (δ ppm) | Salaprinol (δ ppm) | epi-Salaprinol (δ ppm) |

|---|---|---|---|

| C-1 | 51.7 | 51.7 | 50.76 |

| C-4 | 73.7 | 73.7 | 73.4 |

| C-1' | 51.3 | 51.4 | 50.84 |

The biosynthesis of salacinol in Salacia species represents a highly specialized and complex metabolic process that involves multiple enzymatic steps and cellular compartments. The pathway begins with the fundamental sulfur assimilation process common to all plants, but diverges into unique biochemical reactions that produce the distinctive thiosugar sulfonium structure characteristic of salacinol [1] [2].

The primary sulfur assimilation pathway in Salacia species follows the established plant sulfur metabolism framework. Sulfate uptake occurs through specialized transporters located in root cell plasma membranes, where sulfate ions are actively transported from the soil solution into the plant [3] [4]. Once internalized, sulfate undergoes activation to adenosine 5'-phosphosulfate through ATP sulfurylase, a reaction that occurs predominantly in plastids [3] [4]. The activated sulfate is subsequently reduced to sulfite by adenosine 5'-phosphosulfate reductase, followed by further reduction to sulfide through sulfite reductase using ferredoxin as an electron donor [4] [5].

The conversion of sulfide to cysteine represents a critical branch point in the biosynthetic pathway. This process involves serine acetyltransferase, which catalyzes the formation of O-acetyl-serine from serine and acetyl-coenzyme A, followed by cysteine synthase that incorporates sulfide into the β-position of the amino acid [4] [6]. In Salacia species, cysteine serves as the primary sulfur donor for the specialized biosynthetic machinery responsible for salacinol production.

The subsequent steps leading to salacinol formation remain largely speculative but likely involve specialized enzymatic machinery similar to that observed in other sulfur-containing natural product biosynthesis [7] [8]. The unique thiosugar sulfonium structure suggests involvement of radical S-adenosylmethionine enzymes, which are known to catalyze sulfur insertion reactions using iron-sulfur clusters [7] [9]. These enzymes could facilitate the incorporation of sulfur into the sugar backbone, creating the characteristic thiosugar moiety that defines salacinol's structure [1] [2].

The formation of the sulfonium cation likely requires specialized sulfur transferases that can generate the positively charged sulfur center [10] [8]. The sulfate ester moiety attached to the erythritol side chain suggests the involvement of sulfotransferases, enzymes that catalyze the transfer of sulfate groups to hydroxyl-containing substrates [4]. The coordination between these enzymatic activities must be precisely regulated to ensure proper assembly of the complex molecular architecture observed in salacinol [2].

Enzymatic Sulfur Incorporation Mechanisms

The enzymatic mechanisms responsible for sulfur incorporation in salacinol biosynthesis draw from well-established sulfur metabolism pathways while incorporating specialized enzymatic activities unique to thiosugar formation. Central to these processes are cysteine desulfurases, particularly the IscS protein family, which serve as primary sulfur-providing enzymes in cellular metabolism [10] [6]. These enzymes generate persulfidic sulfur intermediates essential for various biosynthetic pathways involving sulfur-containing compounds [7] [10].

Cysteine desulfurase enzymes catalyze the removal of sulfur from cysteine residues, producing alanine and a protein-bound persulfide intermediate [10] [6]. This persulfidic sulfur represents an activated form of sulfur that can be readily transferred to acceptor molecules in subsequent biosynthetic steps [7]. In the context of salacinol biosynthesis, these enzymes likely provide the activated sulfur species necessary for thiosugar formation [8].

Sulfur transferase systems, including the SufS protein family, represent another critical component of the sulfur incorporation machinery [10]. These enzymes facilitate sulfur activation from cysteine through the formation of persulfide intermediates, which can subsequently participate in sulfur transfer reactions [10]. The stimulation of SufS activity by accessory proteins such as SufE suggests a complex regulatory mechanism that coordinates sulfur availability with biosynthetic demand [10].

Radical S-adenosylmethionine enzymes emerge as particularly relevant candidates for sulfur incorporation in salacinol biosynthesis based on their demonstrated roles in other sulfur-containing natural products [7] [9]. These enzymes utilize iron-sulfur clusters to facilitate radical-mediated reactions, including sulfur insertion into organic substrates [7]. The mechanism typically involves reductive cleavage of S-adenosylmethionine to generate 5'-deoxyadenosyl radicals, which abstract hydrogen atoms from substrates to create radical intermediates capable of sulfur incorporation [7].

The biosynthesis of related sulfur-containing compounds provides mechanistic insights relevant to salacinol formation. For example, biotin synthase utilizes a [4Fe-4S] cluster as a sulfur source, with the cluster undergoing sacrificial disassembly to provide sulfur atoms for the biotin structure [7]. Similar mechanisms could operate in salacinol biosynthesis, where iron-sulfur clusters serve as both catalytic cofactors and sulfur donors [7].

Rhodanese family proteins represent additional enzymatic components that could participate in salacinol biosynthesis through their sulfur transfer capabilities [10] [11]. These enzymes catalyze the cleavage of sulfur-sulfur bonds and facilitate sulfur transfer reactions between donor and acceptor molecules [10]. Their presence in sulfur-metabolizing organisms suggests potential roles in the complex sulfur trafficking required for specialized metabolite biosynthesis [11].

The formation of the sulfonium cation in salacinol requires specialized enzymatic machinery capable of generating positively charged sulfur centers. While specific enzymes responsible for this transformation remain unidentified, parallels can be drawn to S-adenosylmethionine biosynthesis, where methionine adenosyltransferase creates a sulfonium intermediate [12]. Similar enzymatic activities could operate in salacinol biosynthesis to generate the characteristic sulfonium structure [2].

Localization Within Plant Tissue Matrix

The distribution and localization of salacinol within Salacia plant tissues exhibit distinct patterns that reflect the specialized nature of its biosynthetic machinery and physiological functions. Research has consistently demonstrated that salacinol accumulation occurs primarily in the roots and stems of Salacia species, with significantly lower concentrations detected in leaves and fruits [2] [13] [14].

Roots represent the primary site of salacinol accumulation, with concentrations being particularly high in specimens collected from Sri Lanka and India [2] [13]. The preferential accumulation in root tissues suggests that the biosynthetic machinery for salacinol production is predominantly active in these underground organs [13]. This localization pattern aligns with the traditional medicinal use of Salacia roots, which have been preferentially harvested for their therapeutic properties [15] [13].

Stem tissues, particularly the inner bark and cambial regions, constitute the secondary major site of salacinol accumulation [15] [13] [14]. The concentration in stems often approaches levels observed in roots, indicating that the biosynthetic capacity extends throughout the woody portions of the plant [13]. This distribution pattern suggests that the specialized enzymatic machinery responsible for salacinol biosynthesis is associated with vascular tissues and storage parenchyma [16].

At the cellular level, histochemical analyses have revealed that salacinol and related sulfonium compounds tend to accumulate in specific tissue types and cellular compartments [16]. The compound appears to be concentrated around xylem and phloem vessels, suggesting association with vascular transport systems [16]. Additionally, accumulation occurs in cortical cells and specialized storage tissues that may serve as reservoirs for these bioactive compounds [16].

The extremely low concentrations of salacinol detected in leaf tissues indicate minimal biosynthetic activity or rapid turnover in photosynthetic organs [2] [13]. This distribution pattern contrasts with many other plant secondary metabolites that accumulate in leaves for defensive purposes [16]. The limited leaf accumulation suggests that salacinol biosynthesis is not primarily associated with photosynthetic metabolism or light-dependent processes [13].

Fruit tissues show similarly low concentrations of salacinol, with detection occurring only in trace amounts [13]. This pattern indicates that reproductive organs do not serve as major sites for salacinol accumulation or biosynthesis [13]. The minimal fruit content also suggests that salacinol does not play a significant role in seed development or reproductive processes [13].

Geographic variation significantly influences the tissue distribution patterns of salacinol and related compounds [2] [13]. Specimens from Sri Lanka and India show higher salacinol concentrations in both roots and stems compared to plants from Thailand, where neokotalanol predominates [2] [13]. This geographic specificity suggests genetic or environmental factors that influence the expression of biosynthetic genes or enzyme activities [13].

The subcellular localization of salacinol biosynthesis likely involves multiple cellular compartments based on the complexity of sulfur metabolism pathways [4] [6]. Primary sulfur assimilation occurs in plastids, where sulfate reduction and cysteine biosynthesis take place [4]. However, the specialized enzymatic machinery for thiosugar formation may operate in different compartments, such as the cytosol or specialized organelles [6].

Environmental Modulators of Production

Environmental factors significantly influence salacinol production in Salacia species through complex interactions with plant metabolism, gene expression, and biosynthetic pathway regulation. Understanding these environmental modulators is crucial for optimizing cultivation practices and predicting natural variation in salacinol content across different growing conditions and geographic regions.

Geographic origin represents one of the most significant environmental modulators affecting salacinol production patterns [2] [13] [14]. Plants collected from Sri Lanka and India consistently produce higher concentrations of salacinol in their root and stem tissues compared to specimens from other regions such as Thailand [2] [13]. This geographic variation reflects adaptive responses to local environmental conditions, including soil composition, climate patterns, and regional genetic variations that have evolved over time [13].

The differential production of sulfonium compounds based on geographic location demonstrates the influence of environmental selection pressures on metabolic pathways [2] [13]. Thai specimens predominantly produce neokotalanol rather than salacinol, indicating that environmental factors can shift the metabolic flux toward different end products within the same biosynthetic network [13]. These geographic patterns suggest that environmental conditions such as soil sulfur availability, temperature regimes, and precipitation patterns influence the expression and activity of key biosynthetic enzymes [13].

Seasonal variation likely affects salacinol production through its impact on overall plant metabolism and secondary metabolite accumulation [17] [18]. Research on other medicinal plants has demonstrated that seasonal changes in temperature, photoperiod, and precipitation significantly influence the biosynthesis and accumulation of bioactive compounds [17] [18]. These seasonal effects typically result from changes in gene expression patterns, enzyme activities, and metabolic flux through secondary metabolite pathways [18].

Temperature emerges as a critical environmental factor affecting salacinol production through its influence on enzyme kinetics and metabolic pathway regulation [18] [19]. Temperature stress, both cold and heat, can significantly alter the accumulation of secondary metabolites in plants [18]. Cold stress often increases the production of protective compounds including various sulfur-containing metabolites, while heat stress can either enhance or diminish secondary metabolite accumulation depending on the specific pathway and duration of exposure [18].

Light intensity and quality represent important environmental modulators that influence secondary metabolite biosynthesis through photomorphogenic responses and energy availability [20] [21] [22]. Light affects the expression of genes involved in secondary metabolism and can alter the carbon-nitrogen balance that influences metabolic flux toward secondary metabolite production [18] [21]. The relationship between light and sulfur metabolism is particularly relevant since both photosynthesis and sulfur assimilation occur in plastids and share common regulatory mechanisms [3] [5].

Photoperiod effects on salacinol production likely operate through circadian regulation of metabolic processes and seasonal adaptation mechanisms [22]. Many secondary metabolite biosynthetic pathways exhibit diurnal rhythms that coordinate production with environmental conditions and physiological demands [22]. The regulation of sulfur assimilation itself shows circadian patterns that could influence the availability of precursors for salacinol biosynthesis [5].

Soil conditions, particularly sulfur availability, represent a fundamental environmental factor affecting salacinol production [3] [4]. Sulfur is an essential macronutrient for plants, and its availability directly influences the capacity for sulfur-containing secondary metabolite biosynthesis [3]. Soil pH, organic matter content, and microbial activity all affect sulfur availability and uptake by plant roots [4].

Water availability and drought stress can significantly impact salacinol production through their effects on overall plant metabolism and stress response pathways [18]. Drought conditions often trigger the accumulation of protective secondary metabolites while simultaneously affecting nutrient uptake and transport [18]. The balance between these competing effects determines the net impact on salacinol production under water-limited conditions.

Plant age and developmental stage influence salacinol accumulation patterns, with mature tissues generally showing higher concentrations than younger plant parts [13]. This age-related accumulation suggests developmental regulation of biosynthetic pathways and may reflect the time required for metabolite accumulation in storage tissues [13]. The relationship between plant maturity and salacinol content has important implications for optimal harvest timing in cultivation systems.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Tanabe G, Xie W, Balakishan G, Amer MF, Tsutsui N, Takemura H, Nakamura S,

3: Mohan S, Pinto BM. Zwitterionic glycosidase inhibitors: salacinol and related

4: Tanabe G, Nakamura S, Tsutsui N, Balakishan G, Xie W, Tsuchiya S, Akaki J,

5: Nakamura S, Takahira K, Tanabe G, Morikawa T, Sakano M, Ninomiya K, Yoshikawa

6: Rossi EJ, Sim L, Kuntz DA, Hahn D, Johnston BD, Ghavami A, Szczepina MG, Kumar

7: Tanabe G, Otani T, Cong W, Minematsu T, Ninomiya K, Yoshikawa M, Muraoka O.

8: Nasi R, Sim L, Rose DR, Pinto BM. New chain-extended analogues of salacinol

9: Yoshikawa M, Morikawa T, Matsuda H, Tanabe G, Muraoka O. Absolute

10: Shao Y, Osamu M, Kazuya Y, Yoshiharu M, Eriko Y, Toshie M, Genzoh T, Hisashi

11: Chen W, Pinto BM. Synthesis of aza- and thia-spiroheterocycles and attempted

12: Muraoka O, Morikawa T, Miyake S, Akaki J, Ninomiya K, Yoshikawa M.

13: Ghavami A, Johnston BD, Jensen MT, Svensson B, Pinto BM. Synthesis of

14: Muraoka O, Ying S, Yoshikai K, Matsuura Y, Yamada E, Minematsu T, Tanabe G,

15: Ghavami A, Johnston BD, Pinto BM. A new class of glycosidase inhibitor:

16: Chen W, Sim L, Rose DR, Pinto BM. Synthesis of analogues of salacinol

17: Nasi R, Pinto BM. Synthesis of new analogues of salacinol containing a

18: Tanabe G, Yoshikai K, Hatanaka T, Yamamoto M, Shao Y, Minematsu T, Muraoka O,

19: Kumar NS, Pinto BM. Synthesis of D-lyxitol and D-ribitol analogues of the

20: Johnston BD, Ghavami A, Jensen MT, Svensson B, Pinto BM. Synthesis of